molecular formula C18H17NO5 B14084574 N-cis-p-Coumaroyltyrosine

N-cis-p-Coumaroyltyrosine

Cat. No.: B14084574
M. Wt: 327.3 g/mol
InChI Key: LEEDEKWKJVUWGA-AVFOEOQDSA-N
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Description

N-cis-p-Coumaroyltyrosine: is an organic compound that belongs to the class of phenolic amino acid derivatives. The compound has a molecular formula of C18H17NO5 and a molecular weight of 327.336 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cis-p-Coumaroyltyrosine typically involves the coupling of p-coumaric acid with tyrosine. This reaction can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: This could include using more efficient catalysts, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: N-cis-p-Coumaroyltyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cis-p-Coumaroyltyrosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-cis-p-Coumaroyltyrosine can be compared with other similar compounds such as:

  • N-trans-p-Coumaroyltyrosine
  • N-trans-feruloyl-4’-O-methyl dopamine
  • N-trans-feruloyl-3’,4’-dihydroxyphenylethylamine
  • Lyciumide A

Uniqueness: this compound is unique due to its specific cis configuration, which can influence its biological activity and reactivity compared to its trans counterparts . This configuration can result in different binding affinities and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5-/t16-/m0/s1

InChI Key

LEEDEKWKJVUWGA-AVFOEOQDSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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